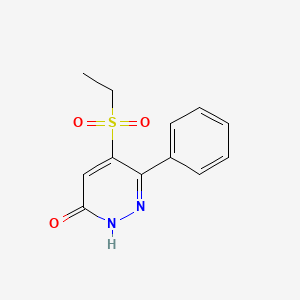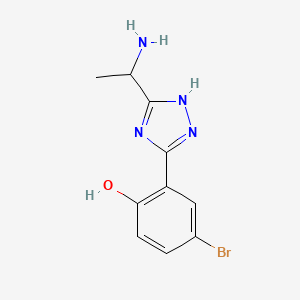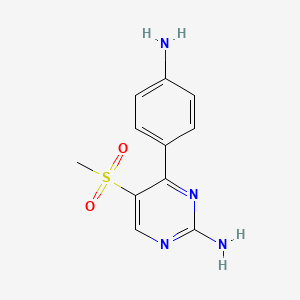
5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an ethylsulfonyl group at the 5-position and a phenyl group at the 6-position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonation: The ethylsulfonyl group is introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
科学研究应用
5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Methylsulfonyl)-6-phenylpyridazin-3(2H)-one: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
6-Phenylpyridazin-3(2H)-one: Lacks the sulfonyl group, leading to different chemical properties.
5-(Ethylsulfonyl)-pyridazin-3(2H)-one: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the ethylsulfonyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
属性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
4-ethylsulfonyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |
InChI 键 |
YBQABTBZXHJDMZ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)







![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)



![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
